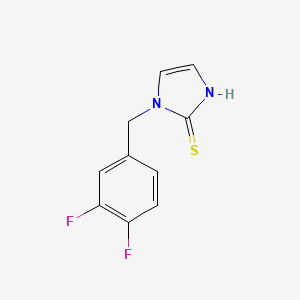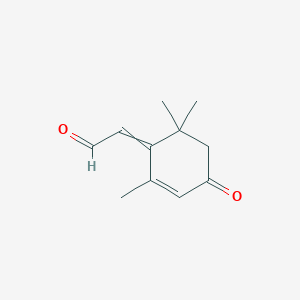![molecular formula C17H27IN2Si B8320637 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8320637.png)
3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound. It is characterized by the presence of an iodine atom, a methyl group, and a triisopropylsilanyl group attached to a pyrrolo[2,3-b]pyridine core. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine typically involves the iodination of 5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine. This can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted pyrrolo[2,3-b]pyridine derivative .
Applications De Recherche Scientifique
3-Iodo-5-methyl-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine is not fully understood. its reactivity is primarily due to the presence of the iodine atom and the triisopropylsilanyl group, which can influence the compound’s electronic properties and interactions with other molecules. The molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the triisopropylsilanyl group.
5-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but with the iodine atom at a different position.
3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl group
Uniqueness
The uniqueness of 3-Iodo-5-methyl-1-(triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridine lies in its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Formule moléculaire |
C17H27IN2Si |
|---|---|
Poids moléculaire |
414.4 g/mol |
Nom IUPAC |
(3-iodo-5-methylpyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H27IN2Si/c1-11(2)21(12(3)4,13(5)6)20-10-16(18)15-8-14(7)9-19-17(15)20/h8-13H,1-7H3 |
Clé InChI |
GLALGEHBRQLJKG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(N=C1)N(C=C2I)[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(6-(piperazin-1-yl)pyridin-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8320570.png)
![2-Methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B8320582.png)




![2-[(3-Bromophenoxy)methyl]quinoline](/img/structure/B8320626.png)


![(S)-N,N-dimethyl-2-[(1-phenylethyl)amino]acetamide](/img/structure/B8320654.png)


